molecular formula C6H12O2S B133599 3-Mercapto-3-methylbutyl formate CAS No. 50746-10-6

3-Mercapto-3-methylbutyl formate

Numéro de catalogue B133599
Numéro CAS: 50746-10-6
Poids moléculaire: 148.23 g/mol
Clé InChI: VTAPYUYITKYXJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Mercapto-3-methylbutyl formate is a carboxylic ester . It has a molecular formula of C6H12O2S and a molecular weight of 148.23 g/mol . It is also known by other names such as Formic acid 3-mercapto-3-methyl-butyl ester .


Synthesis Analysis

The compound can be synthesized from 3-Mercapto-3-methyl-1-butanol . A study has also reported the synthesis of [2H6]-3-Mercapto-3-methylbutyl formate to be used as an internal standard in quantification assays .


Molecular Structure Analysis

The IUPAC name for 3-Mercapto-3-methylbutyl formate is (3-methyl-3-sulfanylbutyl) formate . The InChI and InChIKey are InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 and VTAPYUYITKYXJB-UHFFFAOYSA-N respectively .

Applications De Recherche Scientifique

. . .

Food & Beverage Industry

This compound is used in the food and beverage industry, particularly in the production of coffee. It is most stable at a pH of around 4.0 and decreases due to hydrolysis . It contributes to the aroma of coffee .

Cosmetics Industry

“3-Mercapto-3-methylbutyl formate” is also used in the cosmetics industry . However, the specific applications in this field are not detailed in the available resources.

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound is used to enhance certain scents and tastes . For example, it has been found to enhance the aroma of sesame oil, even though it has not been detected in sesame or sesame oil .

Synthesis of Other Compounds

“3-Mercapto-3-methylbutyl formate” can be synthesized from 3-mercapto-3-methyl-1-butanol . This indicates its potential use in the synthesis of other compounds.

Digital Reference Material

This compound has a digital reference material available on the ChemisTwin® platform for Nuclear Magnetic Resonance (NMR). This digital equivalent can be used for sample identity confirmation and compound quantification .

Safety And Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

A study has identified 3-Mercapto-3-methylbutyl formate as a potent roasty odor quality compound in a roasted Arabica coffee brew . The contribution of this compound to the flavor of the roasted coffee brew varied depending on the degree of the coffee bean roasting . This suggests potential future directions in the study of the flavor profiles of coffee and other food products.

Propriétés

IUPAC Name

(3-methyl-3-sulfanylbutyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPYUYITKYXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198790
Record name 3-Mercapto-3-methylbutyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

181.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-3-methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.03
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-3-methylbutyl formate

CAS RN

50746-10-6
Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3-sulfanylbutyl) formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3-MERCAPTO-3-METHYLBUTYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GQ058752
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Mercapto-3-methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 3-Mercapto-3-methylbutyl formate play in the aroma of coffee?

A1: 3-Mercapto-3-methylbutyl formate is recognized as a potent odorant in roasted coffee, imparting a distinct "roasty" and "sulfury" aroma. [, , , ] Its concentration and perceived intensity can vary depending on factors like the coffee bean variety, roasting degree, and brewing method. [, ]

Q2: How does the roasting process influence the concentration of 3-Mercapto-3-methylbutyl formate in coffee?

A2: Studies have shown a direct correlation between the degree of coffee bean roasting and the concentration of 3-Mercapto-3-methylbutyl formate. [] As the roasting progresses, the levels of this compound increase, contributing to the intensification of the characteristic "roasty" aroma in darker roasts.

Q3: Are there other compounds in coffee that interact with 3-Mercapto-3-methylbutyl formate to shape the overall aroma profile?

A3: Yes, research suggests that 3-Mercapto-3-methylbutyl formate doesn't act in isolation. Its interaction with other aroma compounds in coffee, such as those contributing "sour," "floral," and "fruity" notes, plays a crucial role in shaping the complex and unique aroma profile of Arabica coffee. []

Q4: Is the presence of 3-Mercapto-3-methylbutyl formate limited to Arabica coffee?

A4: While found in both Arabica and Robusta coffee, studies indicate that Arabica coffee tends to contain a higher quantity of precursors that contribute to the formation of 3-Mercapto-3-methylbutyl formate during roasting. [] This difference in precursor content is thought to contribute to the distinct aroma profiles of these two coffee species.

Q5: What happens to 3-Mercapto-3-methylbutyl formate when coffee is brewed?

A5: The extraction yield of 3-Mercapto-3-methylbutyl formate, along with other aroma compounds, during brewing can be influenced by factors such as brewing time, temperature, and the type of brewing method used. []

Q6: Does the pH of the coffee beverage affect 3-Mercapto-3-methylbutyl formate?

A6: Yes, research has shown that the thermal stability of 3-Mercapto-3-methylbutyl formate in a coffee drink is significantly affected by pH. [, ] Specifically, it was found to be more stable at a pH of 5.0 compared to 6.5, indicating a potential for preserving its characteristic aroma by controlling the pH of the final beverage.

Q7: Are there any known interactions between 3-Mercapto-3-methylbutyl formate and other coffee components that might affect its stability?

A7: Yes, studies have identified that coffee melanoidins, complex brown pigments formed during roasting, can interact with and reduce the concentration of volatile thiols like 3-Mercapto-3-methylbutyl formate. [, ] This interaction is thought to contribute to the decrease in "roasty-sulfury" aroma over time in brewed coffee.

Q8: What is the chemical structure of 3-Mercapto-3-methylbutyl formate?

A8: 3-Mercapto-3-methylbutyl formate consists of a mercapto group (-SH) attached to a tertiary carbon atom, which is further linked to a butyl chain terminated by a formate ester group (HCOO-). This unique structure contributes to its characteristic reactivity and sensory properties.

Q9: Has a deuterated version of 3-Mercapto-3-methylbutyl formate been synthesized, and what is its purpose?

A9: Yes, [2H6]-3-Mercapto-3-methylbutyl formate has been synthesized for use as an internal standard in quantitative analysis. [] This allows researchers to accurately measure the concentration of 3-Mercapto-3-methylbutyl formate in complex mixtures like coffee, enabling a deeper understanding of its contribution to the overall aroma profile.

Q10: Has 3-Mercapto-3-methylbutyl formate been found in other food products?

A10: Beyond coffee, 3-Mercapto-3-methylbutyl formate has been identified as an odor-active compound in roasted hazelnuts, specifically in the Piedmont Tonda Gentile Trilobata variety. [] This finding suggests its potential presence and contribution to the aroma of other roasted food products.

Q11: What analytical techniques are commonly used to identify and quantify 3-Mercapto-3-methylbutyl formate in coffee?

A11: Several analytical methods are employed to study 3-Mercapto-3-methylbutyl formate in coffee, including:

  • Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of gas chromatography with the human sense of smell to identify and assess the odor potency of volatile compounds like 3-Mercapto-3-methylbutyl formate. [, , ]
  • Aroma Extract Dilution Analysis (AEDA): AEDA helps determine the flavor dilution (FD) factor of an aroma compound, indicating its potency and contribution to the overall aroma profile. [, , ]
  • Stable Isotope Dilution Assays (SIDA): SIDA utilizes stable isotopes to accurately quantify target compounds, even in complex matrices like coffee. [, ] This technique is particularly useful for determining the concentration of 3-Mercapto-3-methylbutyl formate.
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry, allowing for the identification and structural elucidation of volatile compounds in complex mixtures. [, , ]

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